

Application Notes and Protocols for Synthetic Systemin Peptide Preparation and Purification

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Compound of Interest

Compound Name: Systemin

Cat. No.: B549619

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Introduction

Systemin is an 18-amino acid polypeptide hormone involved in the wound response of plants in the Solanaceae family.[1][2] First isolated from tomato leaves, it is a potent activator of defense genes, inducing the production of proteinase inhibitors to protect against herbivores.[1][2] The synthesis of a pure, biologically active **systemin** peptide is crucial for studying its signaling pathway and for potential applications in agriculture and drug development. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the tomato **systemin** peptide.

Systemin Peptide Specifications

The target peptide is the 18-amino acid sequence of tomato **systemin**.

Property	Value
Sequence	H-Ala-Val-Gln-Ser-Lys-Pro-Pro-Ser-Lys-Arg-Asp-Pro-Pro-Lys-Met-Gln-Thr-Asp-OH
Molecular Formula	C85H144N26O28S
Molecular Weight	2010.32 g/mol

I. Synthetic Systemin Peptide Preparation: Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthetic peptide production is Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used due to its milder deprotection conditions.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of Systemin

1. Resin Selection and Swelling:

- Resin: Rink Amide resin is suitable for producing a C-terminally amidated peptide, while a pre-loaded Wang resin can be used for a C-terminal carboxylic acid. For **systemin**, a Wang resin pre-loaded with Fmoc-Asp(OtBu)-OH is a good starting point.
- Procedure:
 - Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 0.1 mmol).
 - Place the resin in a reaction vessel.
 - Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature.
 - Drain the DMF.

2. Fmoc Deprotection:

- Reagent: 20% piperidine in DMF.
- Procedure:
 - Add the deprotection solution to the resin.
 - Agitate for 5-10 minutes.
 - Drain the solution.

- Repeat the deprotection step.
- Wash the resin thoroughly with DMF to remove all traces of piperidine.

3. Amino Acid Coupling:

- Reagents:
 - Fmoc-protected amino acids with appropriate side-chain protection (e.g., Lys(Boc), Arg(Pbf), Asp(OtBu), Gln(Trt), Ser(tBu), Thr(tBu)).
 - Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
 - Base: N,N-Diisopropylethylamine (DIPEA).
- Procedure:
 - Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) to activate the amino acid.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate for 1-2 hours at room temperature.
 - Wash the resin with DMF.
 - Perform a ninhydrin test to confirm complete coupling (a negative result indicates completion). If the test is positive, recouple.

4. Repeat Synthesis Cycle:

- Repeat the deprotection and coupling steps for each amino acid in the **systemin** sequence, starting from the C-terminus (Aspartic Acid) to the N-terminus (Alanine).

5. Cleavage and Deprotection:

- Reagent: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
- Procedure:
 - Wash the fully synthesized peptide-resin with dichloromethane (DCM).
 - Add the cleavage cocktail to the resin.
 - Agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the crude peptide pellet under vacuum.

II. Purification of Synthetic Systemin Peptide: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.^{[3][4]} It separates the target peptide from impurities based on hydrophobicity.

Experimental Protocol: RP-HPLC Purification of Systemin

1. Equipment and Materials:

- Preparative RP-HPLC system with a UV detector.
- C18 column (preparative scale).

- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Crude synthetic **systemin** peptide.

2. Method Development (Analytical Scale):

- Before preparative purification, optimize the separation on an analytical C18 column.
- Dissolve a small amount of crude peptide in Mobile Phase A.
- Inject the sample and run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the **systemin** peptide.
- Based on the initial run, develop a focused gradient around the elution point of the target peptide to improve resolution.

3. Preparative Purification:

- Dissolve the crude **systemin** peptide in a minimal amount of Mobile Phase A.
- Inject the sample onto the preparative C18 column.
- Run the optimized gradient.
- Monitor the elution profile at 214 nm and 280 nm.
- Collect fractions corresponding to the major peak, which should be the **systemin** peptide.

4. Post-Purification Processing:

- Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
- Pool the fractions with the desired purity (>95%).
- Lyophilize the pooled fractions to obtain the pure **systemin** peptide as a white powder.

III. Characterization of Synthetic Systemin Peptide

Mass Spectrometry

Mass spectrometry is essential for confirming the identity and purity of the synthetic peptide.^[5]
^[6]^[7]

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
- Procedure:
 - Dissolve a small amount of the purified peptide in an appropriate solvent.
 - Analyze the sample according to the instrument's protocol.
- Expected Result: The observed molecular weight should match the theoretical molecular weight of **systemin** (2010.32 Da).

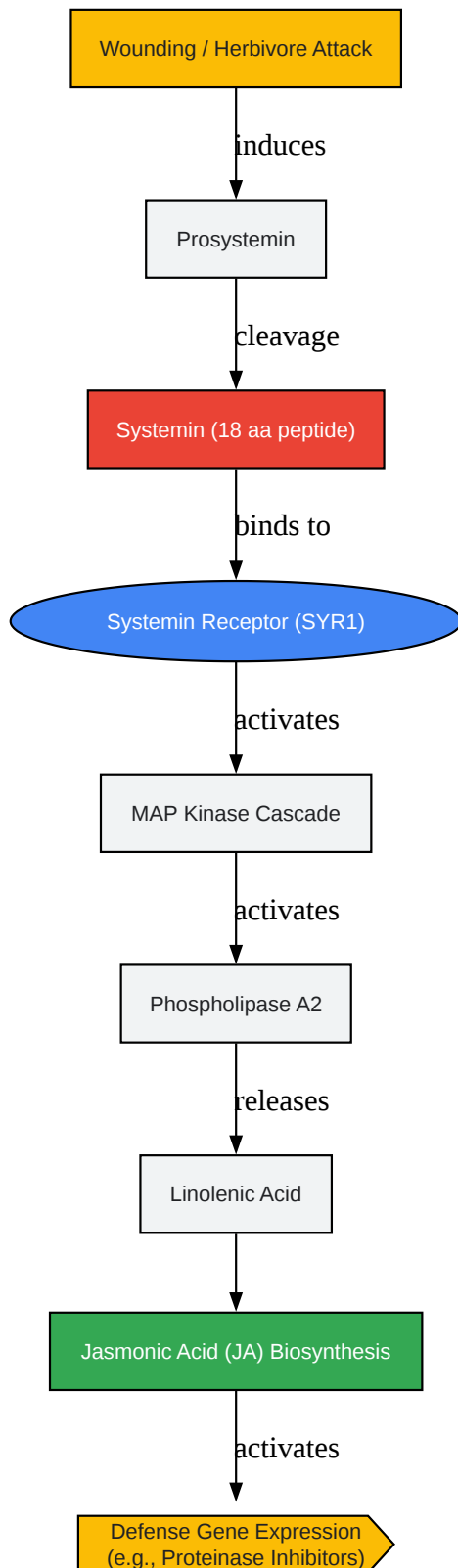
Data Presentation

Table 1: Summary of Synthetic Systemin Peptide Synthesis and Purification

Parameter	Result
Synthesis Scale	0.1 mmol
Crude Peptide Yield	~70-80%
Crude Peptide Purity (by HPLC)	~50-70%
Purified Peptide Yield	~15-30% (of crude)
Final Purity (by HPLC)	>95%
Observed Molecular Weight (ESI-MS)	2010.5 [M+H] ⁺
Theoretical Molecular Weight	2010.32

Visualizations

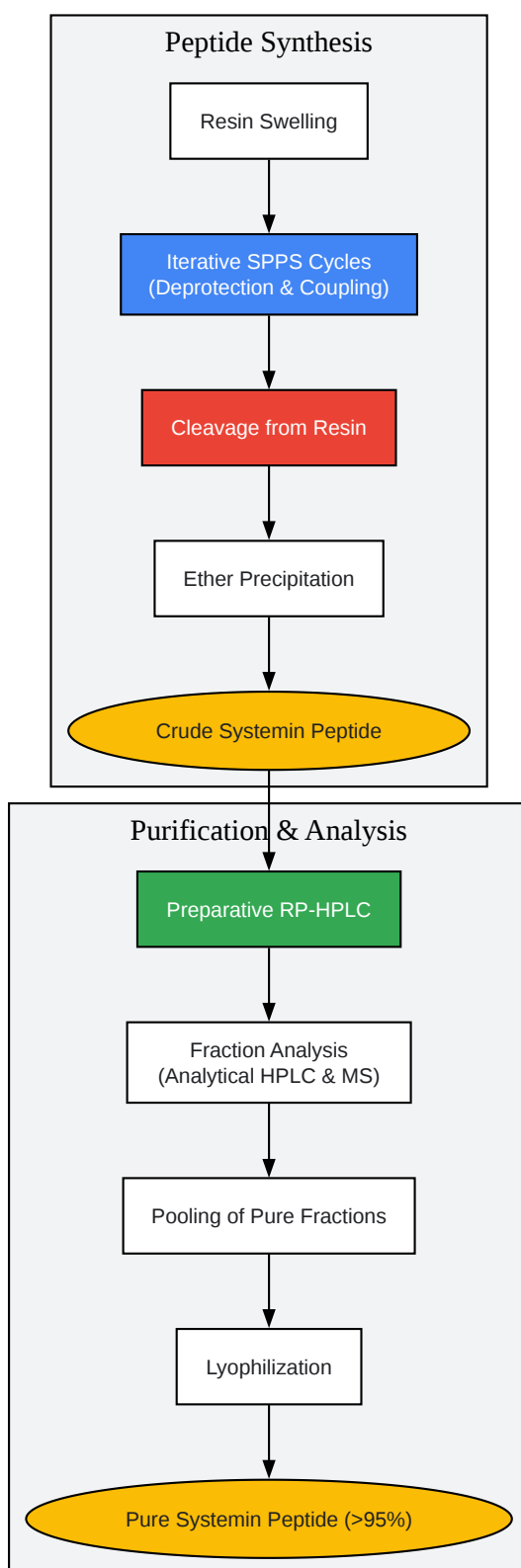
Systemin Signaling Pathway



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Caption: A simplified diagram of the **systemin** signaling pathway.

Experimental Workflow for Systemin Peptide Preparation and Purification



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Caption: Workflow for synthetic **systemin** peptide preparation and purification.

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